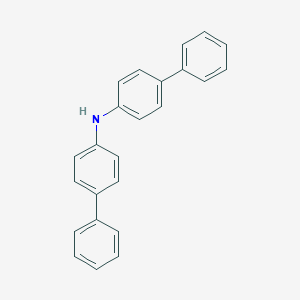

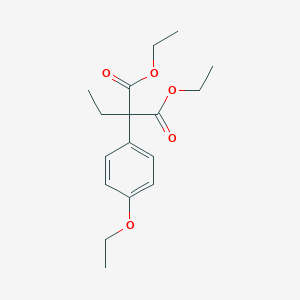

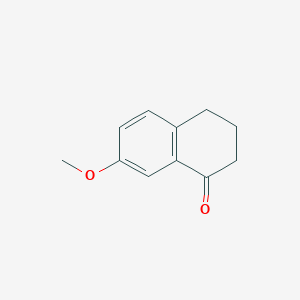

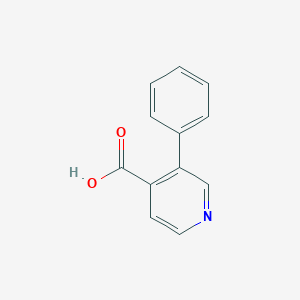

![molecular formula C8H10ClN5O B020530 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol CAS No. 100376-77-0](/img/structure/B20530.png)

2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar purine derivatives involves nucleophilic substitution reactions where a chlorine atom in a chloropurine compound is replaced by an amino group from an amino acid ester or an alcohol, followed by deprotection steps to yield the final product. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids have been synthesized through such mechanisms, highlighting the versatility of purine chemistry in generating complex molecules (Krasnov et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of chloro-methylpurin derivatives often involves X-ray diffraction and other spectroscopic methods to determine the precise arrangement of atoms and the configuration of the molecule. For instance, the crystal structure of a related chloro-methylpurin compound was studied, providing insights into the molecular conformation and the impact of different substituents on the overall structure (Glusker et al., 1975).

Chemical Reactions and Properties

Chemical reactions involving 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol derivatives can vary significantly depending on the functional groups present in the molecule. These reactions can include nucleophilic substitutions, hydrogenolysis, and interactions with catalysts to form new compounds with distinct chemical properties. For example, the hydrogenolysis of a pendant alcohol dithiadiazamacrocycle has been studied to understand the reaction mechanisms and product formation (Wei et al., 1997).

Physical Properties Analysis

The physical properties of chloro-methylpurin derivatives, including 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol, are crucial for understanding their behavior in different environments. These properties can include solubility, melting point, and thermal stability, which are determined through experimental studies. Research on related compounds, such as 2-(pyridin-2-yl)ethanol, has shown the importance of these properties in the application and handling of the substances (Elladiou & Patrickios, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol is the DNA-dependent protein kinase catalytic subunits (DNA–PKcs) . DNA–PKcs plays an essential role in non-homologous end joining, which is one of the two main ways to detect and repair human DNA double-strand break .

Mode of Action

The compound interacts with its target, DNA–PKcs, and inhibits its function . This inhibition disrupts the DNA repair mechanism, making DNA–PKcs inhibitors attractive therapeutic agents for cancer in combination with DNA double-strand break-inducing radiotherapy and chemotherapy .

Biochemical Pathways

The affected pathway is the DNA repair pathway via non-homologous end joining . When the function of DNA–PKcs is inhibited, the DNA repair mechanism is disrupted, leading to an accumulation of DNA damage in the cells. This can lead to cell death, particularly in cancer cells that have a high rate of DNA replication.

Result of Action

The inhibition of DNA–PKcs leads to an accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have a high rate of DNA replication. Therefore, the compound has potential as a therapeutic agent for cancer, particularly in combination with treatments that induce DNA damage .

Propiedades

IUPAC Name |

2-[(2-chloro-7-methylpurin-6-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O/c1-14-4-11-7-5(14)6(10-2-3-15)12-8(9)13-7/h4,15H,2-3H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQHPUYMMJFCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)Cl)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404084 | |

| Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol | |

CAS RN |

100376-77-0 | |

| Record name | 2-[(2-Chloro-7-methyl-7H-purin-6-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

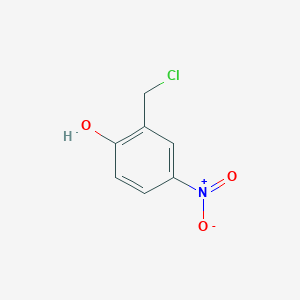

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)